2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide
Descripción
Molecular Formula: C₁₇H₁₃N₅O₅S Molecular Weight: 399.39 g/mol CAS Registry Number: 455886-80-3 Structural Features: This compound features a nitro-substituted benzene ring connected via a carboxamide linkage to a phenyl group bearing a sulfonamide bridge to a 2-pyrimidinylamino moiety ().
Propiedades
IUPAC Name |
2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S/c23-16(14-4-1-2-5-15(14)22(24)25)20-12-6-8-13(9-7-12)28(26,27)21-17-18-10-3-11-19-17/h1-11H,(H,20,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMZPRAFIQREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzenecarboxamide to introduce the nitro group. This is followed by the sulfonation of the phenyl ring and subsequent coupling with 2-pyrimidinylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions, and advanced purification techniques such as crystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and death.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells. The compound's ability to inhibit tumor growth was attributed to its interference with the cell cycle and induction of apoptosis through intrinsic pathways .
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of pathogens. Preliminary investigations suggest that it possesses significant inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 128 µg/mL |
| Staphylococcus aureus | 256 µg/mL |
This antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Enzyme Inhibition
Another significant application is the potential role of this compound as an enzyme inhibitor. It may inhibit enzymes involved in critical metabolic pathways associated with diseases, including cancer and neurodegenerative conditions.
Case Study:
Research has shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting that this compound could have therapeutic implications in neurodegenerative disorders .
Mecanismo De Acción
The mechanism of action of 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidinylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its use in different applications.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Sulfonamide-Linked Heterocycles
Benzothiazole Sulfonamide Derivatives ()
- Structure : N-(4-(Benzothiazole-2-yl)phenyl) 3/4-substituted benzene sulfonamides.
- Key Features : Benzothiazole (a bicyclic aromatic heterocycle) replaces the pyrimidine group in the target compound.
- Synthesis: Synthesized via condensation of 2-(3/4-aminophenyl)benzothiazole with substituted sulfonyl chlorides.
- Computational studies suggested interactions with neuronal ion channels.
- Comparison :
- Electronic Effects : Benzothiazole’s electron-rich sulfur atom may enhance π-π stacking compared to pyrimidine’s nitrogen-rich structure.
- Bioactivity : Pyrimidine moieties are common in kinase inhibitors and antiviral agents, whereas benzothiazoles are associated with antitumor and antimicrobial activities.
Pyrimidine-Containing Analog
- Structure: tert-Butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate ().
- Key Features: Bromothieno-pyrimidine core with a piperazine-carboxylate group.
- Molecular Weight: Similar molecular weight (~399 g/mol) but divergent solubility due to the tert-butyl group.
Nitro-Substituted Carcinogens
Nitrofuran Derivatives (–4)
- Examples :
- Key Features : Nitrofuran (a nitro-substituted furan) linked to thiazole or hydrazide groups.
- Biological Activity: Potent bladder carcinogens in rats (100% incidence at 0.188% dietary dose) (). Leukemogenic and multi-organ carcinogenic effects in mice (95% tumor incidence) ().
- Comparison: Nitro Group Positioning: In nitrofurans, the nitro group is on a furan ring, enabling metabolic activation to DNA-damaging intermediates. In the target compound, the nitro group is on a benzene ring, which may reduce such reactivity. Toxicological Profile: No carcinogenicity data exist for the target compound, but structural distinctions suggest divergent safety profiles.
Structural and Functional Data Table
Key Research Findings
- Structural Determinants of Activity: The pyrimidine group in the target compound may enhance binding to enzymatic targets (e.g., kinases) compared to benzothiazole derivatives, which are more lipophilic .
- Synthetic Accessibility : Sulfonamide-linked compounds are generally synthesized via nucleophilic substitution of sulfonyl chlorides with amines, as seen in benzothiazole analogs .
Actividad Biológica
The compound 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide , also recognized for its potential biological activities, is of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
Chemical Structure
The molecular structure of 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.32 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural components, which include a nitro group, a sulfonamide moiety, and a pyrimidinylamino structure. These features contribute to various pharmacological effects:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties due to their ability to interfere with bacterial protein synthesis and cell wall integrity.
- Anticancer Properties : The presence of the nitro group has been associated with cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in conditions such as arthritis and other inflammatory diseases.
In Vitro Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested .
- Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC values were reported in the range of 10-30 µM, suggesting a promising potential for further development .
- Anti-inflammatory Activity : Experimental models showed that the compound significantly reduced pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory conditions .
Data Tables
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 10 µg/mL | |
| Anticancer | MCF-7 | IC = 20 µM | |
| Anti-inflammatory | Macrophages | Reduced IL-6 by 40% |
Case Studies
-
Case Study on Antimicrobial Properties :
A comprehensive study evaluated the efficacy of various sulfonamide derivatives, including our compound, against resistant bacterial strains. Results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, paving the way for new antibiotic development strategies . -
Clinical Relevance in Cancer Therapy :
A clinical trial explored the use of similar nitro-substituted compounds in combination therapies for patients with resistant tumors. Preliminary findings suggested improved patient outcomes when combined with traditional chemotherapy agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide, and how do reaction conditions influence yield?
- Methodology :
- Stepwise Sulfonylation and Coupling : Begin with nitrobenzoic acid activation (e.g., using thionyl chloride) to form the acyl chloride intermediate. React with 4-aminophenylsulfonamide derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to form the carboxamide backbone. Introduce the pyrimidinylamino group via nucleophilic substitution (e.g., using 2-aminopyrimidine with K₂CO₃ in acetonitrile at reflux) .
- Critical Parameters : Solvent polarity (acetonitrile vs. DMF) affects reaction kinetics, while excess pyrimidine (1.5–2.0 eq.) improves substitution efficiency. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate via recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Key Techniques :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles (e.g., C–S–N ≈ 105–110°) and confirm sulfonamide-pyrimidine dihedral angles (e.g., 45–55° torsion) . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement (R factor < 0.05) are standard .
- NMR Analysis : ¹H NMR (DMSO-d₆) shows characteristic peaks: nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while pyrimidine NH appears as a broad singlet (δ 10.1–10.3 ppm) .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity, and what validation is required?
- Molecular Docking Protocol :
- Target Selection : Use enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Prepare the ligand (protonation states via MarvinSketch) and receptor (remove water, add polar hydrogens) .
- Docking Software : AutoDock Vina (grid center: active site Zn²⁺, 20 ų box). Score poses using the Lamarckian GA algorithm (50 runs, 2.5 million evaluations) .
- Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays (e.g., stopped-flow CO₂ hydration). Discrepancies >15% require re-evaluating force field parameters .
Q. How to resolve contradictions in reported antimicrobial activity across structural analogs?
- Case Study :
- Data Conflict : Analog A (MIC = 8 µg/mL) vs. analog B (MIC = 32 µg/mL) against E. coli.
- Root Cause Analysis :
- Structural Variations : Compare substituent effects (e.g., nitro vs. methyl groups on the benzene ring). Nitro groups enhance membrane penetration via increased lipophilicity (logP +0.5) .
- Assay Conditions : Check broth microdilution vs. agar diffusion (differences in nutrient availability affect bacterial growth phase). Standardize to CLSI guidelines .
Q. What strategies address challenges in crystallographic refinement of sulfonamide derivatives?
- Refinement Workflow :
- Disordered Groups : Apply SHELXL restraints (e.g., DFIX for S–O bonds, FLAT for aromatic rings). Split occupancy for nitro groups with dual positions .
- Hydrogen Bonding : Use PLATON to validate O···H–N interactions (e.g., sulfonyl O with pyrimidine NH, d ≈ 2.8 Å). Missing H-bonds suggest incorrect space group assignment .
- Data Quality Metrics : Aim for data-to-parameter ratio >15 (e.g., 1567 reflections vs. 96 parameters in ) and wR₂ < 0.12 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
